![molecular formula C14H15ClN6O B2632946 2-({4-[(4-氯苯基)氨基]-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基}氨基)乙醇 CAS No. 878064-82-5](/img/structure/B2632946.png)

2-({4-[(4-氯苯基)氨基]-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基}氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

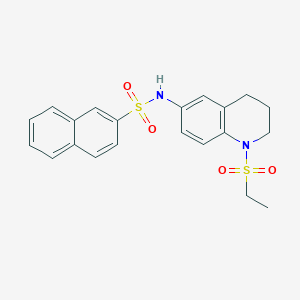

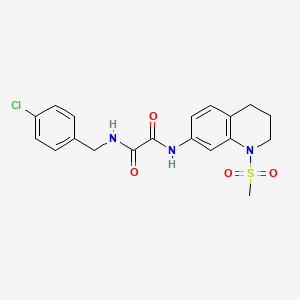

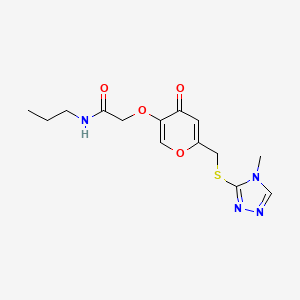

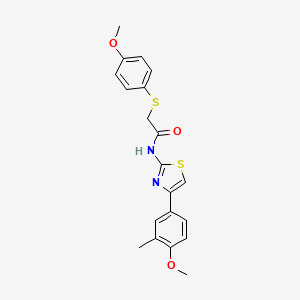

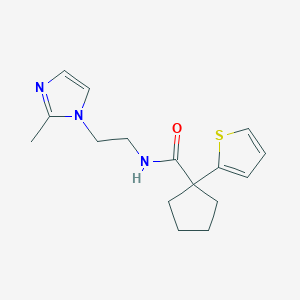

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core structure . It is a nitrogen-containing compound, which is considered as a privileged core skeleton in biologically active compounds .

Synthesis Analysis

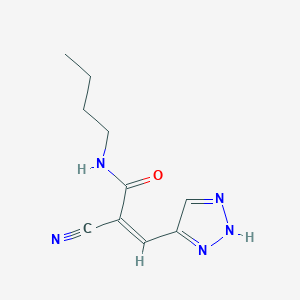

The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The reaction yields are generally good, and the process involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . Elemental analysis can provide information about the elemental composition of the compound .科学研究应用

抗菌和抗癌特性

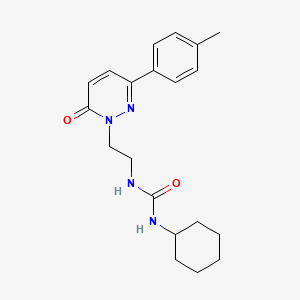

这种化合物及其衍生物由于其抗菌和抗癌活性而在医学研究中显示出潜力。值得注意的是,特定的吡唑衍生物比标准参考药物阿霉素表现出更高的抗癌活性,并表现出显着的抗菌作用 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

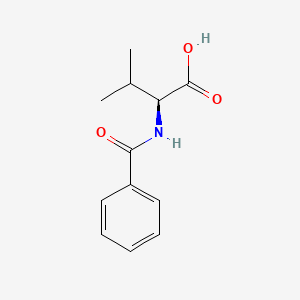

结构化学和氢键

N4-取代的1H-吡唑并[3,4-d]嘧啶-4,6-二胺的结构化学揭示了复杂的氢键模式。这些化合物以各种形式结晶,一些形成化学计量的水合物,另一些则采用无溶剂形式。这些结构中的氢键排列从二维片层到三维框架不等,展示了该化合物形成不同分子结构的多功能性 (Trilleras et al., 2008)。

新型合成方法和衍生物

该化合物一直是开发新型合成方法的重点,从而产生了各种衍生物。这些创新方法产生了异恶唑啉、异恶唑和吡唑并[3,4-d]嘧啶-4(5H)-酮等化合物,这些化合物在包括药物化学在内的不同科学领域中都有应用 (Rahmouni et al., 2014)。

未来方向

The future directions for the research on this compound could involve further investigation of its biological and pharmacological activities. For instance, it could be interesting to explore its potential anticancer activity against various cancer cell lines . Additionally, further studies could be conducted to optimize its synthesis and to investigate its mechanism of action .

作用机制

Target of Action

The compound 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is ATP-competitive, meaning it competes with ATP for binding to the kinase .

Biochemical Pathways

The primary biochemical pathway affected by 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is the cell cycle . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties can help predict the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .

Result of Action

The inhibition of CDK2 by 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol leads to significant alterations in cell cycle progression . This can result in cell cycle arrest and the induction of apoptosis, leading to a decrease in cell proliferation .

属性

IUPAC Name |

2-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEIWDWWYZKFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)